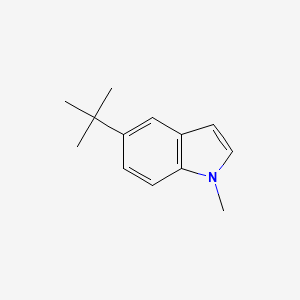

5-(tert-Butyl)-1-methyl-1H-indole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C13H17N |

|---|---|

Molekulargewicht |

187.28 g/mol |

IUPAC-Name |

5-tert-butyl-1-methylindole |

InChI |

InChI=1S/C13H17N/c1-13(2,3)11-5-6-12-10(9-11)7-8-14(12)4/h5-9H,1-4H3 |

InChI-Schlüssel |

VSRPOIGWIINJAD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C=C2)C |

Herkunft des Produkts |

United States |

Reactivity and Reaction Mechanisms of 5 Tert Butyl 1 Methyl 1h Indole

Electrophilic Aromatic Substitution on the Indole (B1671886) Core

Electrophilic aromatic substitution (EAS) is a cornerstone of indole chemistry. The electron-rich nature of the indole ring makes it highly susceptible to attack by electrophiles.

Regioselectivity of Substitution at C-3 and C-2 Positions

The indole ring possesses two primary sites of reactivity towards electrophiles: the C-3 and C-2 positions of the pyrrole (B145914) ring. Generally, electrophilic substitution on the indole core overwhelmingly favors the C-3 position. stackexchange.comresearchgate.net This preference is attributed to the greater stability of the cationic intermediate formed upon attack at C-3, where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com Attack at the C-2 position, in contrast, leads to an intermediate where the benzene ring's aromatic sextet is disturbed, resulting in a less stable species. stackexchange.com

Only when the C-3 position is already substituted does electrophilic attack typically occur at the C-2 position. researchgate.net The inherent nucleophilicity of the C-3 position has been extensively leveraged in the synthesis of a wide variety of indole derivatives. researchgate.net

Influence of Tert-Butyl and N-Methyl Substituents on Reactivity

The substituents on the indole ring, namely the tert-butyl group at the C-5 position and the methyl group on the nitrogen atom (N-1), exert significant electronic and steric effects that modulate the reactivity of the indole nucleus.

The tert-butyl group at the C-5 position is an alkyl group and therefore acts as an electron-donating group through an inductive effect. This electron donation increases the electron density of the benzene portion of the indole ring, making the entire molecule more reactive towards electrophiles compared to unsubstituted indole. ucla.edu As an ortho, para-director, the tert-butyl group would be expected to activate the C-4 and C-6 positions for electrophilic attack. ucla.edu However, the inherent high reactivity of the C-3 position of the pyrrole ring generally dominates.

The N-methyl group also contributes to the electronic properties of the indole ring. By replacing the acidic N-H proton, the N-methyl group enhances the electron-donating character of the nitrogen atom, further increasing the nucleophilicity of the indole, particularly at the C-3 position. The presence of the N-methyl group also prevents N-deprotonation under basic conditions, which can be a competing reaction pathway. researchgate.net Furthermore, N-substitution can influence the reactivity of other positions on the indole ring. researchgate.net

Mechanisms of Protonation and Alkylation

Protonation: The protonation of indoles, a fundamental electrophilic substitution reaction, occurs preferentially at the C-3 position. stackexchange.com The resulting 3H-indolium cation is the most thermodynamically stable protonated form, as it maintains the aromaticity of the benzene ring. stackexchange.com

Alkylation: Friedel-Crafts alkylation is a common method for introducing alkyl groups onto the indole ring. researchgate.net The reaction of 5-(tert-butyl)-1-methyl-1H-indole with an alkyl halide in the presence of a Lewis acid would be expected to proceed primarily at the C-3 position. The mechanism involves the formation of a carbocation from the alkyl halide, which then acts as the electrophile and attacks the electron-rich C-3 position of the indole. Subsequent deprotonation restores the aromaticity of the pyrrole ring. The use of trichloroacetimidates as alkylating agents in the presence of a Lewis acid has also been reported for the alkylation of indoles. nih.gov

Nucleophilic Reactions and Annulation Strategies

While the indole ring is inherently electron-rich and thus more prone to electrophilic attack, nucleophilic reactions can occur, particularly at the C-2 position after metallation. The N-tert-butoxycarbonyl (Boc) group is often used as a protecting group that directs lithiation to the C-2 position. acs.org Although our subject molecule is N-methylated, this highlights a general strategy for functionalizing the C-2 position.

Annulation strategies involving the indole nucleus are valuable for the construction of more complex heterocyclic systems. For instance, iron(III)-catalyzed ring-opening of 2-substituted indoles and subsequent annulation with 1,2-diaminoarenes can lead to the formation of quinoxaline (B1680401) derivatives. acs.org While this specific reaction involves a 2-substituted indole, it demonstrates the potential for the indole ring to participate in ring-forming reactions.

Oxidation Reactions and Mechanisms

The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions. The electron-rich nature of the indole ring makes it susceptible to oxidation. The oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals has been studied computationally. copernicus.org The reaction with •OH is dominated by addition to the double bonds, while both addition and hydrogen abstraction are feasible with •Cl. copernicus.org The resulting radicals can react with molecular oxygen to form peroxy radicals, which can then lead to various oxygenated products. copernicus.org

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful tool for the functionalization of indoles, offering a more atom-economical approach compared to traditional cross-coupling reactions. rsc.org Transition metal catalysis is often employed to achieve site-selective C-H functionalization. rsc.org

For indoles, C-H functionalization can be directed to various positions, including the less reactive C-4, C-5, C-6, and C-7 positions of the benzene ring, often with the assistance of a directing group. nih.govacs.org For example, a pivaloyl group can direct C-4 arylation. nih.gov Manganese-catalyzed C-H alkenylation of indoles with alkynes has also been developed. rsc.org In the context of this compound, the bulky tert-butyl group at C-5 could sterically influence the approach of the catalyst and thus the regioselectivity of C-H activation at adjacent positions.

Reaction with Metal Complexes and Catalytic Applications

The interaction of this compound with transition metal complexes, particularly those of palladium and rhodium, is expected to facilitate a variety of catalytic C-H functionalization reactions. These reactions are powerful tools for the synthesis of complex molecules from simple precursors.

Palladium-Catalyzed C-H Functionalization:

Palladium catalysis is a cornerstone of modern organic synthesis, and indoles are common substrates in these transformations. Direct C-H arylation, for instance, allows for the formation of C-C bonds between the indole scaffold and aryl groups. For N-substituted indoles, this functionalization can be directed to various positions.

Research on other 5-substituted indoles suggests that the steric bulk of the 5-tert-butyl group would likely hinder C-H activation at the C4 position. acs.org Consequently, palladium-catalyzed reactions are more likely to occur at the less sterically hindered positions of the indole ring, such as C2, C3, and C7. The functionalization at the C7 position, while challenging, has been achieved with specific phosphinoyl directing groups and pyridine-type ligands. nih.gov Given that the N1-position is blocked by a methyl group, C2- and C3-functionalizations are also plausible, depending on the specific catalyst system and directing groups employed.

Table 1: Representative Conditions for Palladium-Catalyzed C4-Arylation of N-Substituted Indoles Note: This table presents data for analogous N-substituted indoles to illustrate typical reaction conditions. The reactivity of this compound may vary due to steric hindrance.

| Entry | N-Substituent | Aryl Source | Catalyst | Ligand/Additive | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 1 | Methyl | Iodobenzene | Pd(OAc)₂ | AgOAc | HFIP/TFA | 100 | ~70-80 | acs.org |

| 2 | Benzyl | 1-iodo-4-methylbenzene | Pd(OAc)₂ | AgOAc | HFIP/TFA | 100 | 81 | acs.org |

| 3 | Methyl | 1-iodo-4-bromobenzene | Pd(OAc)₂ | AgOAc | HFIP/TFA | 100 | 80 | acs.org |

Rhodium-Catalyzed C-H Functionalization:

Rhodium catalysts, particularly in their +3 oxidation state, are highly effective for the C-H activation of indoles. These catalysts often exhibit different regioselectivity compared to palladium. For N-methylindoles, Rh(III) catalysts have been shown to selectively alkylate the C2 position with diazo compounds in a highly efficient and atom-economical manner. mdpi.com

The reaction is believed to proceed through a C-H activation/cyclometalation pathway, followed by carbene insertion and reductive elimination. The bulky tert-butyl group at the C5 position is not expected to significantly interfere with C2-functionalization, making this a probable reaction pathway for this compound. Furthermore, rhodium catalysis can also facilitate switchable hydroarylation and oxidative Heck-type reactions, depending on the additives used. rsc.org

Table 2: Representative Conditions for Rhodium-Catalyzed C2-Alkylation of N-Substituted Indoles Note: This table is based on data for analogous N-substituted indoles. The specific substrate this compound is expected to undergo similar transformations.

| Entry | N-Substituent | Diazo Compound | Catalyst | Additive | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 1 | Methyl | Ethyl 2-diazo-2-phenylacetate | [CpRhCl₂]₂ | AgSbF₆ | DCE | 60 | 94 | mdpi.com |

| 2 | Benzyl | Dimethyl diazomalonate | [CpRhCl₂]₂ | AgSbF₆ | DCE | 60 | 95 | mdpi.com |

| 3 | Methyl | Diethyl diazomalonate | [Cp*RhCl₂]₂ | AgSbF₆ | DCE | 60 | 96 | mdpi.com |

Structural Modifications and Derivative Synthesis Based on the 5 Tert Butyl 1 Methyl 1h Indole Scaffold

Functionalization at Peripheral Positions (Benzene Ring and Pyrrole (B145914) Ring)

The indole (B1671886) core is an electron-rich system, making it susceptible to electrophilic substitution, primarily at the C3 position. However, modern synthetic methods have enabled functionalization at various other positions on both the pyrrole and benzene (B151609) rings. For N-substituted indoles like 5-(tert-butyl)-1-methyl-1H-indole, the C3 position remains reactive, but direct C-H activation and cross-coupling reactions have opened avenues for modification at less conventional sites.

Research into the radical functionalization of N-methylindole has shown that direct alkylation can occur at the C2, C4, and C7 positions. rsc.org These metal-free reactions, often promoted by peroxides like di-tert-butyl peroxide (DTBP), allow for the introduction of alkyl groups through C-H activation. For instance, the reaction of N-methylindole with cyclohexane (B81311) can yield both 2-cyclohexyl-1-methyl-1H-indole and 4-cyclohexyl-1-methyl-1H-indole. rsc.org The presence of the C5-tert-butyl group on the target scaffold would sterically and electronically influence the regioselectivity of such reactions, but the underlying principles remain applicable.

Furthermore, cross-coupling reactions are a powerful tool for introducing a wide array of functional groups. While direct C-H functionalization is advancing, a common strategy involves the initial halogenation of the indole ring, followed by well-established cross-coupling protocols like Suzuki-Miyaura, Sonogashira, and Heck reactions. organic-chemistry.org For example, iodination of an N-substituted indole at the C3 position creates a versatile handle for subsequent coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org This approach allows for the synthesis of highly functionalized and polysubstituted indole derivatives. organic-chemistry.org The reactivity of the indole can also be reversed through "umpolung," where positions like C2 and C3 are made to behave as electrophiles, enabling reactions with nucleophiles. nih.gov

Table 1: Regioselective Functionalization of N-Methylindole with Cyclohexane

This table summarizes findings from related N-methylindole reactions, illustrating potential functionalization pathways for the this compound scaffold.

| Product | Reagents | Conditions | Yield | Citation |

| 2-Cyclohexyl-1-methyl-1H-indole | Cyclohexane, DTBP | 140°C, 12h, N₂ | 74% | rsc.org |

| 4-Cyclohexyl-1-methyl-1H-indole | Cyclohexane, DTBP | 140°C, 12h, N₂ | 25% | rsc.org |

N-Functionalization and its Impact on Electronic Properties

The substituent on the indole nitrogen plays a pivotal role in modulating the electronic properties and reactivity of the entire heterocyclic system. In this compound, the N-methyl group is a simple alkyl substituent. Replacing this group with others, such as acyl, sulfonyl, or aryl groups, can significantly alter the electron density of the indole ring.

N-Alkyl vs. N-Acyl/N-Sulfonyl Groups: An N-alkyl group, like the methyl group, is generally considered to be weakly electron-donating and does not significantly alter the inherent nucleophilicity of the indole ring. In contrast, attaching an electron-withdrawing group (EWG) like an acyl (e.g., benzoyl) or a sulfonyl (e.g., phenylsulfonyl) group to the nitrogen atom drastically reduces the electron density of the pyrrole ring. nih.govresearchgate.net This N-functionalization has several consequences:

Decreased Nucleophilicity: The C3 position becomes much less reactive towards electrophiles.

Increased Acidity of C2-H: The proton at the C2 position becomes more acidic, facilitating its deprotonation and subsequent functionalization by electrophiles.

Altered Regioselectivity: It can redirect reactions like Friedel-Crafts acylation to the benzene ring (e.g., at the C5 or C6 position) instead of the pyrrole ring. researchgate.net

Theoretical studies and computational analyses have quantified these effects. The introduction of electron-withdrawing substituents generally decreases the electron density on the nitrogen atom and across the ring system, which can be correlated with changes in reactivity and photophysical properties. researchgate.netchemrxiv.org Conversely, electron-donating groups on the ring increase electron density. chemrxiv.org A phenyliodine bis(trifluoroacetate) (PIFA)-mediated cyclization offers a method for synthesizing various N-arylated and N-alkylated indoles, highlighting the versatility of N-functionalization strategies. organic-chemistry.org

The choice of N-substituent is therefore a critical strategic decision in the multi-step synthesis of complex indole derivatives, as it can be used to protect the indole nitrogen, direct functionalization to other positions, or activate specific sites for subsequent reactions.

Design and Synthesis of Advanced Indole Analogues

The this compound framework is a valuable starting point for constructing more complex, polycyclic, and highly functionalized indole analogues. These advanced structures are often designed to target specific biological pathways or for applications in materials science.

One key strategy involves using a related precursor, 5-tert-butylisatin, which can be condensed with other molecules to build fused ring systems. For example, the reaction of 5-tert-butylisatin derivatives with benzene-1,2-diamine leads to the formation of 9-(tert-butyl)-6H-indolo[2,3-b]quinoxalines. rsc.org This reaction demonstrates how the core indole structure, bearing the tert-butyl group, can be annulated to create larger, more rigid heterocyclic systems. These indoloquinoxalines themselves can be further N-alkylated to produce a library of related compounds. rsc.org

Another approach involves the multicomponent reaction of indole precursors to build novel heterocyclic frameworks. A one-step, two-component reaction between 1-methylbenzimidazole (B167850) and benzoylindolyl-3-acetylene has been reported to produce a 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. nih.gov This highlights a sophisticated strategy where indole-based building blocks are assembled into larger, medicinally relevant diazocinone rings.

The synthesis of these advanced analogues often relies on a deep understanding of indole reactivity, employing sequential functionalization and cyclization reactions to build molecular complexity.

Table 2: Examples of Advanced Analogues Synthesized from Indole Precursors

| Precursor(s) | Reagents/Conditions | Synthesized Analogue | Citation |

| 7-Bromo-5-tert-butylisatin derivative, Benzene-1,2-diamine | Condensation | Bromo-functionalized 9-(tert-butyl)-indolo[2,3-b]quinoxaline | rsc.org |

| 1-Methylbenzimidazole, Benzoylindolyl-3-acetylene | MeCN, 80-82°C, 24h | 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one | nih.gov |

| 1H-Indole-3-carbaldehyde, 3-Chloro-N-arylpropanamide, 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | Multi-step sequence with K₂CO₃, then piperidine/methanol | (Z)-3-(3-((3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)-1H-indol-1-yl)-N-arylpropanamide | mdpi.com |

Stereoselective Synthesis of Chiral Indole Derivatives

The creation of chiral molecules from achiral starting materials like this compound is a cornerstone of modern medicinal chemistry. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a target molecule, which is crucial as different stereoisomers can have vastly different biological activities.

For N-substituted indoles, several strategies can be employed to introduce chirality:

Catalytic Asymmetric Dearomatization (CADA): This powerful strategy involves the reaction of the indole with an electrophile in the presence of a chiral catalyst, typically a chiral phosphoric acid or a metal complex with a chiral ligand. rsc.org The reaction breaks the aromaticity of the indole ring to create one or more stereocenters, leading to chiral indolenines or fused indolines with high enantioselectivity. rsc.org

Asymmetric N-Alkylation of Indolines: The this compound can be reduced to its corresponding indoline (B122111). This chiral indoline can then undergo enantioselective N-alkylation. For instance, the aza-Michael reaction between indolines and α,β-unsaturated ketones, catalyzed by a chiral organocatalyst, can produce N-alkylated indolines with high yield and enantiomeric excess. These products can then be re-aromatized to the desired chiral N-substituted indoles. mdpi.com

Enzymatic Reactions: Biocatalysis offers an environmentally friendly and highly selective method for creating chiral centers. Engineered enzymes, such as variants of cytochrome P450, can catalyze C-H functionalization reactions with high stereoselectivity. An N-methyl indoline, for example, can be functionalized at the β-position with ethyl diazoacetate to afford a product in high yield and enantiomeric excess. researchgate.net

These methods underscore the potential to use the this compound scaffold as a substrate for advanced asymmetric transformations, leading to the synthesis of valuable, optically active indole derivatives. acs.org

Table 3: Example of Stereoselective Synthesis of a Chiral Indoline

This table shows results for a related N-methyl indoline, demonstrating a viable pathway for creating chiral derivatives from the reduced scaffold of this compound.

| Substrate | Reaction Type | Catalyst | Product | Yield | Enantiomeric Ratio (e.r.) | Citation |

| N-methyl indoline | Enzymatic C-H Functionalization | Engineered Cytochrome P450 (CYP119 variant) | Ethyl 2-(1-methylindolin-3-yl)acetate | 67% | 96:4 | researchgate.net |

Computational and Theoretical Investigations of 5 Tert Butyl 1 Methyl 1h Indole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic landscape of molecules like 5-(tert-Butyl)-1-methyl-1H-indole. These calculations allow for a detailed examination of molecular orbitals, electron density distribution, and the prediction of chemical reactivity.

The electronic properties of this compound are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key determinants of the molecule's reactivity. In indole (B1671886) and its derivatives, the HOMO is typically π-type and delocalized over the bicyclic ring system, making it electron-rich and susceptible to electrophilic attack. The LUMO, also a π-type orbital, is the primary acceptor of electrons in reactions with nucleophiles.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.58 | -0.15 | 5.43 |

| 1-Methylindole | -5.45 | -0.12 | 5.33 |

| 5-(tert-Butyl)indole | -5.50 | -0.10 | 5.40 |

| This compound | -5.38 | -0.08 | 5.30 |

Note: The values presented are representative and may vary depending on the level of theory and basis set used in the calculation.

The distribution of electron density within this compound provides a map of its reactive sites. The indole nucleus is known to be π-excessive, meaning it has a higher electron density than a simple benzene (B151609) ring. bhu.ac.in This excess electron density is not uniformly distributed. Computational analyses, such as Molecular Electrostatic Potential (MEP) mapping, reveal that the highest electron density in the indole ring is typically located at the C3 position of the pyrrole (B145914) ring. researchgate.net This makes the C3 position the most nucleophilic and therefore the primary site for electrophilic substitution. bhu.ac.inpearson.com

The substituents on this compound further modulate this electron distribution. The N-methyl group slightly increases the electron density on the pyrrole ring, while the C5-tert-butyl group enhances the electron density of the benzene moiety. However, the inherent high reactivity of the C3 position generally remains dominant. researchgate.net

Reactivity indices derived from DFT, such as Fukui functions and local softness, can be used to quantitatively predict the most reactive sites for electrophilic, nucleophilic, and radical attack. For indole derivatives, these indices consistently point to the C3 position as the most susceptible to electrophilic attack. researchgate.net In cases where the C3 position is blocked, electrophilic substitution may occur at other positions, such as C2 or on the benzene ring, with the regioselectivity being influenced by the electronic effects of the substituents. bhu.ac.in

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including identifying transition states and determining the energetics of different reaction pathways.

For this compound, a key transformation of interest is electrophilic substitution at the C3 position. Computational modeling can locate the transition state structures for such reactions, for example, in alkylation or acylation reactions. The analysis of these transition states provides crucial information about the reaction's feasibility and selectivity.

For instance, in a typical electrophilic alkylation, the reaction proceeds through a σ-complex intermediate (also known as an arenium ion). Computational studies on indole alkylation show that the transition state leading to the C3-substituted product is generally lower in energy than the transition state for substitution at any other position. bhu.ac.in This is because the positive charge in the C3-σ-complex is better stabilized by the adjacent nitrogen atom through resonance, without disrupting the aromaticity of the benzene ring. bhu.ac.in The presence of the N-methyl and C5-tert-butyl groups is expected to further stabilize this transition state, thereby accelerating the reaction rate compared to unsubstituted indole.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's kinetics and thermodynamics.

In addition to electrophilic substitution, computational methods can be applied to study other potential reactions, such as cycloadditions or metal-catalyzed cross-coupling reactions. For each of these, the energetics of competing pathways can be evaluated to predict the most likely outcome. For example, in Pd-catalyzed C-H activation/alkylation reactions of indoles, DFT calculations have been used to elucidate the role of the catalyst and ligands in determining the regioselectivity of the reaction. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are also amenable to computational investigation.

The tert-butyl group is known for its steric bulk. Conformational analysis of this compound would involve exploring the rotational barrier around the C5-C(tert-butyl) bond. While free rotation is generally expected, there might be preferred orientations that minimize steric interactions with the adjacent hydrogen atom on the indole ring.

Structure-Property Relationship Studies

Computational chemistry provides powerful tools to understand how the introduction of specific functional groups, such as the tert-butyl and N-methyl groups in this compound, influences the molecule's intrinsic properties. These studies typically involve geometry optimization and the calculation of electronic descriptors using methods like Density Functional Theory (DFT).

The introduction of a methyl group at the N1 position of the indole ring primarily serves to block the N-H bond, preventing hydrogen bonding and altering the electronic nature of the nitrogen atom. This substitution generally increases the electron density of the indole ring system through an inductive effect.

The tert-butyl group at the C5 position is a bulky, electron-donating group. Its influence is twofold:

Electronic Effect: The tert-butyl group, through hyperconjugation and weak inductive effects, donates electron density to the benzene portion of the indole ring. This increased electron density can influence the molecule's reactivity and its interaction with other molecules. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify this charge delocalization.

Steric Effect: The significant size of the tert-butyl group imposes steric hindrance, which can affect the planarity of the indole ring system and influence how the molecule packs in a solid state or interacts with biological targets. chemrxiv.org The steric strain can lead to subtle changes in bond lengths and angles compared to the unsubstituted indole.

Frontier Molecular Orbital (FMO) analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties. tandfonline.com For this compound, the electron-donating nature of both substituents is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack and lowering its ionization potential compared to unsubstituted indole. The HOMO-LUMO energy gap is a key indicator of chemical stability and is directly related to the electronic absorption properties of the molecule.

Table 1: Predicted Molecular Properties of this compound This table presents theoretical values based on DFT calculations for related indole structures. Actual values may vary.

| Property | Predicted Value/Observation | Computational Method |

|---|---|---|

| HOMO Energy | ~ -5.5 to -6.0 eV | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | ~ -0.5 to -1.0 eV | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | ~ 4.5 to 5.0 eV | DFT (e.g., B3LYP/6-31G*) |

| Dipole Moment | Slightly increased compared to 1-methylindole | DFT |

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, aiding in their identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with a DFT functional like B3LYP and a suitable basis set (e.g., 6-31+G(d,p) or higher), provides reliable predictions of NMR shielding tensors. nih.govresearchgate.net

For this compound, the following trends are predicted:

¹H NMR: The protons of the tert-butyl group will appear as a sharp singlet far upfield (around 1.3-1.5 ppm) due to shielding. The N-methyl protons will also be a singlet, typically found around 3.7-3.9 ppm. The aromatic protons will show characteristic shifts influenced by the electron-donating tert-butyl group, generally appearing slightly upfield compared to their counterparts in 1-methylindole.

¹³C NMR: The quaternary carbon and the methyl carbons of the tert-butyl group will have distinct signals. The N-methyl carbon will also be clearly identifiable. The chemical shifts of the indole ring carbons will be modulated by the substituents. The C5 carbon, directly attached to the tert-butyl group, will show a significant downfield shift due to the substituent effect.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on GIAO-DFT calculations and comparison with similar structures. Solvent: CDCl₃.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| H2 | ~ 6.95 | C2 | ~ 128.5 |

| H3 | ~ 6.40 | C3 | ~ 101.0 |

| H4 | ~ 7.45 | C3a | ~ 129.0 |

| H6 | ~ 7.20 | C4 | ~ 119.5 |

| H7 | ~ 7.15 | C5 | ~ 144.0 |

| N-CH₃ | ~ 3.75 | C6 | ~ 116.0 |

| C(CH₃)₃ | ~ 1.35 | C7 | ~ 109.0 |

| C7a | ~ 135.0 | ||

| N-CH₃ | ~ 33.0 | ||

| C(CH₃)₃ | ~ 34.5 | ||

| C(CH₃)₃ | ~ 32.0 |

Infrared (IR) Spectroscopy

Theoretical IR spectra are typically computed by performing a vibrational frequency analysis on the optimized molecular geometry. DFT methods are commonly used for this purpose, although the calculated harmonic frequencies are often scaled by an empirical factor to better match experimental data. uni-muenchen.degaussian.com

The predicted IR spectrum of this compound would feature characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and tert-butyl groups will appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1620 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations are expected in the 1200-1350 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring will appear in the 800-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Table 3: Predicted Principal IR Absorption Bands (cm⁻¹) for this compound Predictions are based on DFT harmonic frequency calculations for similar indole structures.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2870 | Strong |

| Aromatic C=C Stretch | 1610, 1580, 1490 | Medium-Strong |

| CH₃/CH₂ Bending | 1470 - 1440 | Medium |

| Aromatic C-H Out-of-Plane Bend | 880 - 820 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of indole derivatives are characterized by transitions to ππ* excited states (La and Lb bands). nih.gov Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis spectra, calculating the vertical excitation energies and oscillator strengths of electronic transitions. mdpi.comarxiv.org

Compared to the parent indole molecule, the substituents in this compound are expected to cause a bathochromic (red) shift in the absorption maxima. nih.govnih.gov This is due to the electron-donating nature of both the N-methyl and the C5-tert-butyl groups, which raises the HOMO energy level and reduces the HOMO-LUMO gap. The effect of the C5 substituent is generally more pronounced on the La band. The inclusion of solvent effects in the calculation, often through a Polarizable Continuum Model (PCM), is important for achieving better agreement with experimental spectra. nih.gov

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound Predictions based on TD-DFT calculations on related indole systems in a non-polar solvent.

| Electronic Transition | Predicted λmax (nm) | Computational Method |

|---|---|---|

| S₀ → S₁ (Lb band) | ~ 285 - 295 | TD-DFT (e.g., B3LYP/6-311+G(d,p)) |

| S₀ → S₂ (La band) | ~ 270 - 280 | TD-DFT (e.g., B3LYP/6-311+G(d,p)) |

| S₀ → S₃ (Bb band) | ~ 220 - 230 | TD-DFT (e.g., B3LYP/6-311+G(d,p)) |

Molecular Interactions and Mechanistic Studies Involving Indole Scaffolds

Ligand-Receptor Interaction Studies at a Molecular Level

The indole (B1671886) ring is capable of engaging in a wide range of non-covalent interactions, which are fundamental to the stability and folding of proteins and the binding of ligands to their receptors. mdpi.com Key interactions include hydrogen bonding and π-stacking.

Hydrogen Bonding: The nitrogen atom within the indole ring can act as a hydrogen bond donor, an interaction known to be critical for the binding of many indole derivatives to their biological targets. mdpi.comnih.gov For instance, studies on ligands for the benzodiazepine (B76468) receptor (BzR) have shown that the presence of the indole NH is crucial for binding, and its replacement with a methyl group, as in 1-methyl derivatives, leads to inactive compounds, suggesting the NH group is engaged in a hydrogen bond with the receptor. nih.gov Similarly, the strength of π–π stacking interactions can be enhanced by adjacent hydrogen bonds, which can deplete the π-electron density of the aromatic rings. rsc.org

In the case of 5-(tert-Butyl)-1-methyl-1H-indole , the nitrogen atom is methylated, which prevents it from acting as a hydrogen bond donor. nih.gov This structural feature significantly alters its potential binding modes compared to N-unsubstituted indoles, forcing reliance on other types of interactions.

π-Stacking and Other Interactions: The aromatic bicyclic structure of indole makes it an ideal candidate for π-π stacking interactions with aromatic amino acid residues like tryptophan and phenylalanine in proteins. mdpi.comresearchgate.net These interactions are a major determinant of protein stability and ligand binding. mdpi.com The nature and strength of these stacking interactions can be modulated by substituents on the indole ring. mdpi.com

The indole scaffold can also participate in other significant interactions:

Cation-π Interactions: The electron-rich π-system of the indole ring can interact favorably with cationic species, such as protonated arginine and lysine (B10760008) residues in a protein's binding pocket. mdpi.comnih.gov

Salt Bridges: While the indole ring itself is not ionizable, acidic or basic groups attached to the scaffold can form salt bridges. For example, inhibitors of the Keap1-Nrf2 interaction often feature acidic groups that form strong electrostatic interactions with arginine residues. nih.gov

Hydrophobic Interactions: The tert-butyl group at the C5 position of this compound is a large, lipophilic moiety. This group would be expected to form significant hydrophobic interactions within a nonpolar binding pocket of a receptor, potentially enhancing binding affinity.

Enantiospecific Recognition and Binding Mechanisms

Enantiospecific recognition is critical in pharmacology, where different enantiomers of a chiral drug can have vastly different biological activities. The compound this compound is itself achiral and therefore does not have enantiomers.

However, the indole scaffold is frequently incorporated into larger, chiral molecules where enantiospecific binding is paramount. For example, prenyltransferases that act on tryptophan derivatives often exhibit high stereoselectivity, producing specific enantiomers. The enzyme AnaPT, from Neosartorya fischeri, catalyzes the formation of an indoline (B122111) derivative with an α-configured reverse prenyl moiety, while CdpC3PT from the same fungus produces the β-configured product. nih.gov This enantiospecificity arises from the precise three-dimensional arrangement of the substrate within the enzyme's chiral active site, which dictates the face of the molecule that is accessible for the enzymatic reaction. Should this compound be incorporated as a fragment into a larger chiral molecule, the orientation of the bulky tert-butyl group and the indole ring itself would be critical determinants in its recognition and binding to a chiral receptor.

Computational Modeling of Molecular Docking and Binding Energetics

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when bound to a receptor. walisongo.ac.id This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding structure-activity relationships. walisongo.ac.idfrontiersin.org The binding affinity is often expressed as a docking score or binding energy (in kcal/mol), where a lower value indicates a more stable and favorable interaction. walisongo.ac.id

Docking studies on various indole derivatives have revealed key interactions driving their biological activity. For instance, indole-1,3,4-oxadiazole hybrids have been identified as potential tubulin-targeting anticancer agents, with docking studies showing a binding energy of -8.54 kcal/mol and hydrogen bonds with key residues. nih.gov In another study, an indole-curcumin derivative showed a strong binding affinity of -10.1 kcal/mol against the EGFR protein target. nih.gov

The table below summarizes docking results for several indole derivatives against various protein targets, illustrating the range of binding affinities observed.

| Indole Derivative Class | Protein Target | Binding Affinity / Docking Score (kcal/mol) | Key Interactions Noted | Reference |

|---|---|---|---|---|

| Indole-1,3,4-oxadiazole hybrid | α- and β-tubulin | -8.54 | Hydrogen bonds with PRO175, VAL177, SER174 | nih.gov |

| Indole-substituted furanone | HCK protein | -13.42 | Higher affinity than the natural inhibitor PP1 (-6.77 kcal/mol) | nih.gov |

| Indole-azine derivative | EGFR, CDK2, Sorcin | -10.1 (against EGFR) | Interactions with Cys773, Asp776, Phe771 | nih.gov |

| Methoxy-substituted indole curcumin | GSK-3β, EGFR, Bcr-Abl | Not specified | Significant interactions at key active sites | nih.gov |

| Spirooxindole derivative | EGFR | IC50 of 0.019 µM (Implies strong binding) | Binding mode and free binding energy investigated | nih.gov |

For This compound , a computational docking study would be necessary to predict its binding energetics. The model would account for the hydrophobic contributions of the tert-butyl group, potential π-stacking of the indole ring, and the steric hindrance and lack of hydrogen-bond donation from the N1-methyl group. The energy minimization of the ligand structure is a crucial preliminary step in this process, as it ensures the use of the most stable conformation for docking calculations. walisongo.ac.id

Enzymatic Transformations of Indole Derivatives and Mechanistic Insights

Enzymes, particularly prenyltransferases, play a key role in the structural diversification of indole alkaloids. rsc.org These enzymes catalyze the attachment of prenyl groups (like dimethylallyl) from a donor molecule, typically dimethylallyl diphosphate (B83284) (DMAPP), to the indole nucleus. rsc.orgacs.org This prenylation can occur at various positions on the ring (N1, C2, C3, C4, C5, C6, and C7) and is often a key step in the biosynthesis of complex natural products with potent biological activities. nih.govnih.govrsc.org

The mechanism is widely believed to be a Friedel–Crafts-type alkylation, proceeding through an electrophilic aromatic substitution with a prenyl cation derived from DMAPP within the enzyme's active site. acs.org However, some studies suggest that for certain products, prenylation may first occur at the highly nucleophilic C3 position, followed by rearrangements to yield the final structure. rsc.org

A significant discovery in this field was the characterization of a 5-dimethylallyltryptophan synthase (5-DMATS) from the fungus Aspergillus clavatus. nih.gov This enzyme specifically catalyzes the regular prenylation at the C-5 position of the indole ring of L-tryptophan, filling a previous gap in the known regioselectivity of indole prenyltransferases. nih.gov

The table below details various characterized indole prenyltransferases and their specificities.

| Enzyme | Substrate(s) | Prenylation Position | Prenyl Donor | Reference |

|---|---|---|---|---|

| 5-DMATS (from Aspergillus clavatus) | L-tryptophan, simple indole derivatives | C-5 (Regular) | DMAPP | nih.gov |

| FgaPT2 (from Aspergillus fumigatus) | L-tryptophan | C-4 (Regular) | DMAPP | nih.govresearchgate.net |

| CpaD (from Aspergillus oryzae) | cyclo-acetoacetyl-L-tryptophan | C-4 (Regular) | DMAPP | nih.gov |

| AnaPT (from Neosartorya fischeri) | Cyclic dipeptides | C-3 (Reverse, α-configured) | DMAPP | nih.gov |

| CdpC3PT (from Neosartorya fischeri) | Cyclic dipeptides | C-3 (Reverse, β-configured) | DMAPP | nih.gov |

While enzymatic tert-butylation is not a commonly described transformation in the same way as prenylation, the existence of a C5-specific synthase highlights that enzyme active sites can be exquisitely tuned to direct modifications to a specific position on the indole ring. The tert-butyl group on This compound occupies the same position targeted by the 5-DMATS enzyme, suggesting that this compound could potentially act as a competitive inhibitor or substrate mimic for such enzymes.

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Routes for Complex Indole (B1671886) Scaffolds

While classical methods for indole synthesis like the Fischer, Bischler, and Madelung syntheses are well-established, there is a continuous drive to develop more efficient, versatile, and environmentally friendly routes. nih.gov The synthesis of 5-substituted indoles, in particular, can be challenging. luc.edu Future research could focus on leveraging the unique electronic and steric properties of the tert-butyl group in 5-(tert-Butyl)-1-methyl-1H-indole to pioneer new synthetic strategies.

Another area of interest is the use of C-H activation strategies. Direct functionalization of the indole core by activating specific C-H bonds offers a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. rsc.org Investigating the regioselectivity of C-H activation on the this compound scaffold could unlock new pathways to previously inaccessible derivatives.

Advanced Spectroscopic Characterization Techniques for Substituted Indoles

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their application. Advanced spectroscopic techniques are indispensable for this purpose. While standard techniques like NMR and IR spectroscopy provide basic structural information, more sophisticated methods can offer deeper insights. nih.govmdpi.comresearchgate.net

Future research could employ two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. mdpi.commdpi.com Solid-state NMR could be utilized to study the crystalline forms and polymorphism of these compounds.

In addition to NMR, fluorescence spectroscopy can provide valuable information about the electronic properties and potential applications in sensing and imaging. nih.gov Time-resolved fluorescence studies can elucidate the dynamics of excited states, which is critical for designing photoactive materials. Furthermore, the use of chiroptical techniques like circular dichroism (CD) would be essential for characterizing chiral derivatives of this compound.

Theoretical Predictions for Undiscovered Reactivity Modes

Computational chemistry and theoretical modeling are becoming increasingly powerful tools in predicting the reactivity and properties of molecules. researchgate.net For this compound, theoretical studies can guide synthetic efforts and uncover novel reactivity patterns.

Density Functional Theory (DFT) calculations can be used to predict the electron density distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential of the molecule. This information can help in predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of new reactions. researchgate.net For example, theoretical calculations could predict the regioselectivity of functionalization reactions, saving significant experimental time and resources. rsc.org

Furthermore, molecular dynamics simulations can be employed to study the conformational landscape of flexible derivatives and their interactions with biological targets or other molecules. This can be particularly useful in the context of drug design and materials science. Theoretical predictions can also be used to explore the potential for pericyclic reactions or other unconventional transformations that have not yet been experimentally observed for this scaffold.

Integration of Indole Chemistry with Materials Science

The unique electronic and photophysical properties of the indole ring system make it an attractive building block for advanced materials. researchgate.net The presence of the bulky tert-butyl group in this compound can be exploited to influence the solid-state packing and morphology of materials, which in turn affects their properties.

One area of exploration is the development of organic semiconductors. Indole derivatives have shown promise in this field, and the specific substitution pattern of this compound could lead to materials with improved charge transport properties and stability. The tert-butyl groups can enhance solubility and promote favorable intermolecular interactions for efficient charge transfer.

Another potential application is in the design of fluorescent sensors. The indole nucleus is known to be sensitive to its local environment, and modifications to the 5- and 1-positions can be used to tune its fluorescence response to specific analytes. The tert-butyl group could provide a hydrophobic pocket for selective binding of guest molecules.

Role of Indole Derivatives in Green Chemistry Initiatives

Green chemistry principles aim to reduce the environmental impact of chemical processes. Indole derivatives, including this compound, can play a significant role in advancing these initiatives.

A key focus is the development of syntheses that utilize renewable starting materials. Lignin, a major component of biomass, can be a source of aromatic platform chemicals that can be converted into indole derivatives, offering a sustainable alternative to petroleum-based feedstocks. rsc.org

Furthermore, research into catalytic processes that minimize waste and energy consumption is crucial. This includes the use of highly efficient and recyclable catalysts, as well as performing reactions in environmentally benign solvents like water or supercritical fluids. rsc.org The development of biocatalytic methods using enzymes to synthesize and modify indole derivatives also represents a promising green chemistry approach.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to advancements in synthesis, materials science, and sustainable chemical practices.

Q & A

Q. What are the common synthetic routes for 5-(tert-Butyl)-1-methyl-1H-indole, and how are intermediates characterized?

Methodological Answer: A typical synthesis involves multi-step functionalization of the indole core. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl halides or alcohols in the presence of Lewis acids like AlCl₃ . Key intermediates, such as tert-butyl-substituted indoles, are characterized using:

- NMR spectroscopy : and NMR confirm regioselectivity and substitution patterns. For instance, tert-butyl protons appear as a singlet at ~1.4 ppm in NMR .

- TLC/HPLC : Monitor reaction progress and purity (>95% by HPLC) using mobile phases like ethyl acetate/hexanes .

- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) verifies molecular ions (e.g., [M+H] peaks) .

Q. How is this compound analyzed for purity and stability in research settings?

Methodological Answer:

- HPLC with UV detection : Reverse-phase C18 columns (e.g., 70:30 acetonitrile/water) quantify impurities. Kovac’s reagent can confirm indole integrity via a red colorimetric shift .

- Stability studies : Store the compound at -20°C under inert gas (N₂/Ar) to prevent oxidation. Degradation is assessed by tracking new peaks in HPLC over time .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the tert-butyl group under electrophilic substitution conditions?

Methodological Answer: Yield optimization requires screening catalysts and solvents:

- Catalysts : Iodine (10 mol%) in MeCN at 40°C achieves ~67% yield for analogous indole substitutions, outperforming FeCl₃ or p-TsOH .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack, while PEG-400 improves solubility in multi-step reactions .

- DOE (Design of Experiments) : Vary temperature (0–40°C), catalyst loading (5–15 mol%), and reaction time (12–24 h) to identify optimal conditions .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

Methodological Answer:

- Dose-response assays : Use IC₅₀ values to distinguish specific enzyme inhibition (e.g., Flt3 kinase inhibition at 33 nM) from nonspecific cytotoxicity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like squalene synthase, validated by in vitro assays .

- Metabolic profiling : LC-MS/MS identifies metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .

Q. What strategies mitigate instability during storage or biological assays?

Methodological Answer:

- Lyophilization : Freeze-dry the compound in amber vials to prevent light-induced degradation .

- Antioxidants : Add 0.1% BHT to storage solutions to inhibit radical-mediated oxidation .

- In situ stabilization : Prepare stock solutions in DMSO (10% v/v) with PEG-300 to enhance solubility and reduce aggregation in cell culture media .

Q. How can regioselectivity challenges in functionalizing the indole core be addressed?

Methodological Answer:

- Directed metalation : Use directing groups (e.g., Boc-protected amines) to guide tert-butyl substitution to the 5-position .

- Microwave-assisted synthesis : Shorten reaction times (e.g., 30 min vs. 24 h) and improve regioselectivity via controlled heating .

- Protection/deprotection : Temporarily protect reactive sites (e.g., NH with Boc groups) before tert-butyl introduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.